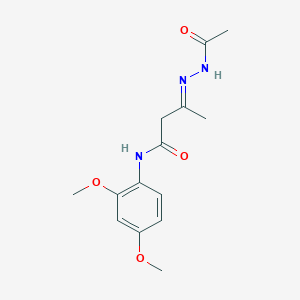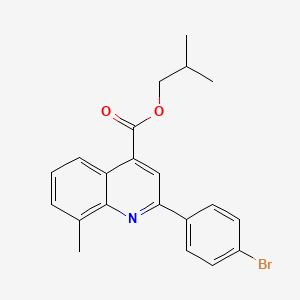![molecular formula C35H38N2 B11622258 4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}](/img/structure/B11622258.png)
4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with an aniline group (an aromatic amine).
- The compound’s systematic name reflects its structure: the piperazine core connected to an aniline moiety through a methylene bridge.
- It is a solid powder with a molecular weight of approximately 191.28 g/mol .
4-(4-Methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-methylpiperazine and aniline under suitable conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 4-(4-methylpiperazin-1-yl)aniline, such as nitroso compounds, amines, or substituted anilines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine: Investigated for potential pharmacological properties, including interactions with receptors or enzymes.
Industry: May find applications in dye synthesis, pharmaceuticals, or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a drug, it may interact with specific receptors or enzymes.
- As a chemical intermediate, it participates in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-based anilines or related structures.
Uniqueness: Highlight its distinct features, such as substituents or functional groups.
Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications.
Properties
Molecular Formula |
C35H38N2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline |
InChI |
InChI=1S/C35H38N2/c1-5-7-34(30-17-9-26(3)10-18-30)36-32-21-13-28(14-22-32)25-29-15-23-33(24-16-29)37-35(8-6-2)31-19-11-27(4)12-20-31/h5-6,9-24,34-37H,1-2,7-8,25H2,3-4H3 |
InChI Key |
JRVCPQZDJWRIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(CC=C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11622175.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622180.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622183.png)

![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622207.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11622208.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622216.png)
![Diethyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622223.png)
![(5E)-4-Methyl-2,6-dioxo-5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11622230.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11622238.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622241.png)

![7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622253.png)
![N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11622254.png)
